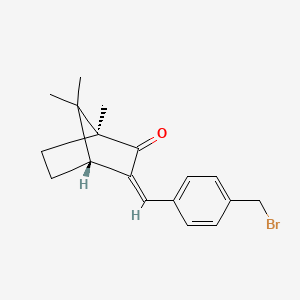
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate is a chemical compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring fused to a seven-membered azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate typically involves multiple steps. One common method starts with parachloroaniline, which reacts with paratoluensulfonyl chloride under alkaline conditions to protect the amino groups. This intermediate is then coupled with ethyl 4-bromobutyrate to form a compound that is subsequently hydrolyzed and acidified. The resulting compound is converted to acyl chloride using thionyl chloride, followed by a Friedel-Crafts acylation reaction to achieve intramolecular cyclization. Finally, the tosyl groups are removed to yield the target product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove halogen atoms.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It serves as a precursor for the development of drugs targeting specific medical conditions, such as cardiovascular diseases and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate involves its interaction with specific molecular targets. For instance, it acts as a selective, competitive antagonist of the arginine vasopressin V2 receptor, which is involved in regulating water balance in the body. By blocking this receptor, the compound can influence various physiological processes, including water reabsorption in the kidneys .
Comparación Con Compuestos Similares
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate can be compared with other similar compounds, such as:
Tolvaptan: A selective vasopressin V2 receptor antagonist used to treat hyponatremia.
Ethyl 7-chloro-1-[(4-methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate: Another benzazepine derivative with a sulfonyl group, which affects its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H14ClNO3 |
|---|---|
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
ethyl 7-chloro-5-oxo-1,2,3,4-tetrahydro-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)9-5-6-15-11-4-3-8(14)7-10(11)12(9)16/h3-4,7,9,15H,2,5-6H2,1H3 |
Clave InChI |
RTNOLJHDGQBEJG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCNC2=C(C1=O)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)

![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)



![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)



